An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dihydro-2-benzofuran-5-sulfonamide
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dihydro-2-benzofuran-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dihydro-2-benzofuran-5-sulfonamide, a molecule of interest in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by analogous procedures found in the scientific literature. This document is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel benzofuran derivatives.
Introduction and Strategic Overview
The 1,3-dihydro-2-benzofuran (also known as 1,3-dihydroisobenzofuran or phthalan) scaffold is a key structural motif in a variety of biologically active compounds. The incorporation of a sulfonamide group at the 5-position of this ring system is a strategic decision in drug design, as sulfonamides are well-known pharmacophores that can impart a range of desirable physicochemical and biological properties, including improved solubility, metabolic stability, and the ability to act as hydrogen bond donors and acceptors.
The synthesis of 1,3-Dihydro-2-benzofuran-5-sulfonamide can be logically approached in a two-step sequence, starting from the commercially available 1,3-dihydro-2-benzofuran:
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Electrophilic Chlorosulfonation: Introduction of a chlorosulfonyl group onto the aromatic ring of 1,3-dihydro-2-benzofuran.
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Amination: Conversion of the resulting sulfonyl chloride to the desired sulfonamide.
The subsequent characterization of the final product is crucial to confirm its identity and purity, and will involve a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.
Synthesis of 1,3-Dihydro-2-benzofuran-5-sulfonamide
The proposed synthetic pathway is illustrated below. The rationale for the choice of reagents and conditions is discussed in detail in the following sections.
Caption: Proposed synthetic pathway for 1,3-Dihydro-2-benzofuran-5-sulfonamide.
Expertise & Experience: The introduction of a sulfonyl chloride group onto an aromatic ring is a classic electrophilic aromatic substitution. The choice of the sulfonating agent is critical. While chlorosulfonic acid is a powerful and common reagent for this transformation, it can be aggressive and may lead to side reactions with sensitive substrates. A milder and more controlled approach, as detailed in a patent for related bicyclic systems, involves a two-step procedure using a sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex followed by conversion of the resulting sulfonic acid to the sulfonyl chloride with thionyl chloride (SOCl2)[1]. This method often provides cleaner reactions and higher yields for substrates that are sensitive to strong acids. The 5-position is the anticipated site of substitution due to the ortho,para-directing nature of the alkyl and ether groups of the dihydrofuran ring.
Trustworthiness: The following protocol is adapted from a procedure for the synthesis of analogous bicyclic aromatic sulfonyl chlorides[1].
Experimental Protocol:
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To a stirred slurry of sulfur trioxide-N,N-dimethylformamide complex (1.2 equivalents) in 1,2-dichloroethane, add 1,3-dihydro-2-benzofuran (1.0 equivalent) dropwise at room temperature under a nitrogen atmosphere.
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Slowly heat the reaction mixture to 70-75 °C and maintain for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature.
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Add thionyl chloride (1.2 equivalents) dropwise, and then slowly heat the mixture to 70-75 °C for an additional 4-5 hours.
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After cooling to room temperature, carefully quench the reaction by pouring it into ice-water.
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Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dihydro-2-benzofuran-5-sulfonyl chloride, which may be used in the next step without further purification.
Expertise & Experience: The conversion of a sulfonyl chloride to a primary sulfonamide is typically achieved by reaction with ammonia or an ammonium salt. A well-established and high-yielding method involves the use of aqueous ammonium hydroxide in an organic solvent like tetrahydrofuran (THF)[1]. The reaction is generally rapid and proceeds at low to ambient temperatures. The use of a biphasic system with an organic solvent ensures good solubility of the sulfonyl chloride.
Trustworthiness: This protocol is based on a reported procedure for the synthesis of a positional isomer, 1,3-dihydrobenzo[c]furan-4-sulfonamide[1].
Experimental Protocol:
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Dissolve the crude 1,3-dihydro-2-benzofuran-5-sulfonyl chloride (1.0 equivalent) in tetrahydrofuran (THF).
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Cool the solution to 0-5 °C in an ice bath.
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Add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC.
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Remove the THF under reduced pressure.
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Slurry the resulting solid in water, collect by filtration, wash with water, and then with a non-polar organic solvent like n-hexane to remove any non-polar impurities.
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Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Characterization of 1,3-Dihydro-2-benzofuran-5-sulfonamide
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following section outlines the expected results from various analytical techniques.
Caption: Analytical workflow for the characterization of 1,3-Dihydro-2-benzofuran-5-sulfonamide.
HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase method is typically suitable for sulfonamides.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from, for example, 95:5 (A:B) to 5:95 (A:B) over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 270 nm |
| Injection Volume | 10 µL |
The expected result is a single major peak, with purity typically >95% for use in biological assays.
Mass spectrometry will confirm the molecular weight of the target compound. Electrospray ionization (ESI) in positive or negative mode is commonly used.
Expected Mass Spectrometry Data:
| Property | Expected Value |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 199.23 g/mol |
| [M+H]⁺ (Positive Mode) | m/z 200.0376 |
| [M-H]⁻ (Negative Mode) | m/z 198.0230 |
A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO₂ (64 Da).
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (sulfonamide) | Asymmetric & Symmetric Stretch | 3390–3320 and 3280–3230 |
| C-H (aromatic) | Stretch | 3100–3000 |
| C-H (aliphatic, -CH₂) | Stretch | 2950–2850 |
| S=O (sulfonamide) | Asymmetric Stretch | 1345–1315 |
| S=O (sulfonamide) | Symmetric Stretch | 1185–1145 |
| C-O-C (ether) | Stretch | 1250–1050 |
| S-N | Stretch | 925–905 |
The presence of strong absorptions for the S=O and N-H stretches are key indicators of the sulfonamide group[2].
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
3.4.1. ¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing sulfonamide group.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| Aromatic (3H) | m | 7.3-7.8 | Deshielded due to proximity to the SO₂NH₂ group. |
| -SO₂NH₂ (2H) | s (broad) | ~7.2 | Exchangeable protons of the sulfonamide group. |
| -CH₂- (4H) | s | ~5.1 | Singlet for the two equivalent methylene groups of the dihydrofuran ring. |
3.4.2. ¹³C NMR Spectroscopy
The carbon NMR will provide information on the number and electronic environment of the carbon atoms.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbons | Approximate Chemical Shift (δ, ppm) | Rationale |
| Aromatic (quaternary, C-SO₂) | 140-145 | Deshielded carbon attached to the sulfonyl group. |
| Aromatic (quaternary, C-O) | 135-140 | Carbons of the benzene ring attached to the furan oxygen. |
| Aromatic (CH) | 120-130 | Aromatic methine carbons. |
| -CH₂- | 70-75 | Aliphatic carbons of the dihydrofuran ring. |
Conclusion
This guide outlines a robust and scientifically-grounded approach to the synthesis and characterization of 1,3-Dihydro-2-benzofuran-5-sulfonamide. By leveraging established methodologies for chlorosulfonation and amination, and employing a comprehensive suite of modern analytical techniques, researchers can confidently prepare and validate this target compound. The information provided herein serves as a valuable starting point for the exploration of this and related chemical entities in the pursuit of novel therapeutic agents.
References
- CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.
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Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. PrepChem.com. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
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1,3-Dihydroisobenzofuran | C8H8O | CID 10327. PubChem. [Link]
-
1,3-Dihydro isobenzofuran. SpectraBase. [Link]
-
Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office - EP 0583960 A2. [Link]
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Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews. [Link]
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Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. [Link]
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Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]
